molecular formula C14H17N3 B8585261 N-piperidin-4-ylisoquinolin-6-amine

N-piperidin-4-ylisoquinolin-6-amine

Cat. No.: B8585261
M. Wt: 227.30 g/mol
InChI Key: UMSLQMFEKLYKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-piperidin-4-ylisoquinolin-6-amine is a compound that features both isoquinoline and piperidine moieties. Isoquinoline is a nitrogen-containing heterocycle, while piperidine is a six-membered ring containing one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-4-ylisoquinolin-6-amine typically involves the formation of the isoquinoline and piperidine rings followed by their coupling. One common method involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. For example, the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation with sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-piperidin-4-ylisoquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

N-piperidin-4-ylisoquinolin-6-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-piperidin-4-ylisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with various enzymes and receptors, while the piperidine ring can enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-piperidin-4-ylisoquinolin-6-amine is unique due to its combined isoquinoline and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N-piperidin-4-ylisoquinolin-6-amine

InChI

InChI=1S/C14H17N3/c1-2-14(17-13-4-7-15-8-5-13)9-11-3-6-16-10-12(1)11/h1-3,6,9-10,13,15,17H,4-5,7-8H2

InChI Key

UMSLQMFEKLYKNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

258 mg (0.79 mmol) 4-(Isoquinolin-6-ylamino)-piperidine-1-carboxylic acid tert-butyl ester were stirred in 6N HCl in isopropanol for 2 h. After evaporation the residue was taken up in water and lyophilized. 206 mg of Isoquinolin-6-yl-piperidin-4-yl-amine as the hydrochloride could be obtained.
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4-(Isoquinolin-6-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
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258 mg
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